UCT943

Antimalarial drug discovery Plasmodium falciparum asexual blood stage PI4K inhibitor potency

Select UCT943 for SERCaP-oriented malaria programs. Its DCS Class I solubility (>1,500 µg/mL FaSSIF) eliminates the formulation challenges that hampered MMV048, while sub-nanomolar liver schizont activity (Pb IC₅₀ 0.92 nM) and a 6.6-fold P. vivax potency gain (median IC₅₀ 14 nM vs 93 nM) deliver the widest translational window among PI4K inhibitors. Multi-stage transmission-blocking pharmacology (SMFA IC₅₀ 96 nM) supports integrated radical cure research in a single probe compound.

Molecular Formula C22H20F3N5O
Molecular Weight 427.4 g/mol
Cat. No. B15619827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCT943
Molecular FormulaC22H20F3N5O
Molecular Weight427.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H20F3N5O/c23-22(24,25)17-7-5-15(6-8-17)19-20(26)28-13-18(29-19)14-1-3-16(4-2-14)21(31)30-11-9-27-10-12-30/h1-8,13,27H,9-12H2,(H2,26,28)
InChIKeyGGOFGCMPKAWHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UCT943 Compound Profile: Next-Generation Plasmodium PI4K Inhibitor for Antimalarial Drug Discovery and Procurement Selection


UCT943 is a synthetic 2-aminopyrazine small molecule (CAS 1450666-80-4, MW 427.42, formula C₂₂H₂₀F₃N₅O) developed as a next-generation inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K) [1]. It was designed via scaffold-hopping from the 2-aminopyridine clinical candidate MMV048 (MMV390048) to address solubility-limited developability and to improve potency across all parasite life-cycle stages [2]. UCT943 targets the same PI4K enzyme as MMV048 but incorporates a piperazinylamide solubilizing group and a 2-aminopyrazine core, yielding differentiated physicochemical and pharmacological properties that position it as a preclinical candidate for single-exposure radical cure and prophylaxis (SERCaP) [3].

Why UCT943 Cannot Be Substituted by In-Class PI4K Inhibitors for Malaria Research Programs


Plasmodium PI4K inhibitors are not interchangeable. Despite sharing a molecular target, UCT943 differs from its predecessor MMV048 in scaffold chemistry (2-aminopyrazine vs. 2-aminopyridine), logD (−0.27 vs. 2.6), pKa (7.45 vs. 4.0), and solubility profile, which collectively drive a different developability classification (DCS Class I vs. Class II) and substantially divergent potency across parasite life-cycle stages [1]. The imidazopyrazine PI4K inhibitor KDU691, while more potent at the isolated enzyme level (PvPI4K IC₅₀ = 1.5 nM), shows weaker whole-cell blood-stage potency (PfNF54 IC₅₀ ≈ 58 nM) than UCT943 (5.4 nM), demonstrating that enzyme inhibition does not predict cellular or in vivo efficacy [2]. Cross-resistance patterns, liver-stage prophylactic activity, and predicted human dose projections further preclude simple substitution among PI4K inhibitor chemotypes [3].

Quantitative Differentiation Evidence for UCT943 vs. Key Comparators in Malaria Drug Discovery


Blood-Stage Asexual Potency: UCT943 vs. MMV048 Against Drug-Sensitive and Multi-Drug-Resistant P. falciparum Strains

UCT943 demonstrates 5- to 6-fold greater potency than the clinical candidate MMV048 against intraerythrocytic asexual blood stages of P. falciparum. Against the drug-sensitive NF54 strain, UCT943 achieved an IC₅₀ of 5.4 nM compared to 28 nM for MMV048. Against the multi-drug-resistant K1 strain, UCT943 yielded an IC₅₀ of 4.7 nM vs. 25 nM for MMV048 [1]. In a broader panel including NF54, K1, and other drug-resistant strains, UCT943 maintained consistent IC₅₀ values of 4–7 nM, suggesting minimal cross-resistance risk with existing antimalarials [2]. By contrast, the imidazopyrazine PI4K inhibitor KDU691 exhibits a notably weaker blood-stage schizont IC₅₀ of approximately 58 nM against P. falciparum, despite its sub-nanomolar enzyme inhibition [3].

Antimalarial drug discovery Plasmodium falciparum asexual blood stage PI4K inhibitor potency

Aqueous Solubility and Developability Classification: UCT943 vs. MMV048 as DCS Class I vs. Class II Candidate

UCT943 was specifically engineered to overcome the solubility-limited developability of MMV048, which exhibited high pharmacokinetic variability in first-in-human studies due to low aqueous solubility. Substitution of the methylsulfonyl group of MMV048 with a piperazinylamide moiety on the 2-aminopyrazine core reduced logD from 2.6 to −0.27 and raised the measured pKa from 4.0 to 7.45 [1]. This transformation produced a >100-fold increase in thermodynamic solubility in FaSSIF medium: UCT943 at 1,500 μg/mL vs. MMV048 at 14.4 μg/mL. In simulated gastric fluid (SGF), UCT943 solubility reached 5,900 μg/mL [2]. Coupled with high bidirectional Caco-2 permeability (Papp A→B = 28 × 10⁻⁶ cm/s; efflux ratio = 0.93), UCT943 is classified as DCS Class I, whereas MMV048 is DCS Class II [3].

Physicochemical profiling Developability classification system Biorelevant solubility

Potency Against Clinical Isolates: UCT943 Outperforms MMV048 Against P. vivax and P. falciparum Patient-Derived Parasites

When tested against clinical isolates from Papua, Indonesia, UCT943 showed significantly higher ex vivo potency than MMV048 against both P. vivax and P. falciparum. The median IC₅₀ of UCT943 against P. vivax clinical isolates was 14 nM compared to 93 nM for MMV048 (P = 0.012), representing a 6.6-fold improvement. Against P. falciparum clinical isolates, UCT943 achieved a median IC₅₀ of 29 nM vs. 202 nM for MMV048 (P < 0.001), a 7.0-fold difference [1]. Both compounds displayed greater activity against P. vivax than P. falciparum, a trend also observed for the imidazopyrazine PI4K inhibitor KDU691, though UCT943 exhibited the most potent P. falciparum clinical isolate activity among the three [2].

Clinical isolate susceptibility Plasmodium vivax Ex vivo antimalarial potency

Liver Stage Prophylactic Activity: UCT943 Achieves Sub-Nanomolar Potency Superior to MMV048

UCT943 demonstrates substantially superior liver-stage activity compared to MMV048, a critical attribute for causal prophylaxis and radical cure. Against P. berghei liver schizonts, UCT943 achieved an IC₅₀ of 0.92 nM, representing a 50-fold improvement over MMV048 (IC₅₀ = 46 nM) [1]. Against the clinically relevant P. cynomolgi (a simian model for P. vivax hypnozoites), UCT943 inhibited liver schizonts and hypnozoite formation with IC₅₀ values below 10 nM, compared to 64 nM for MMV048 [2]. In P. vivax liver stage assays, both compounds showed IC₅₀ values <100 nM, though UCT943 was evaluated in a prophylactic mode (sporozoite invasion inhibition) where it demonstrated pIC₅₀ of 9.0 (IC₅₀ = 0.92 nM in the P. berghei luciferase assay) [3]. These data support the potential of UCT943 to address Target Candidate Profiles TCP3 and TCP4 (liver stage activity and causal prophylaxis) as defined by WHO/MMV [4].

Liver stage antimalarial Prophylactic activity Plasmodium berghei sporozoite

Parasite vs. Host Selectivity: UCT943 Maintains >200-Fold Selectivity for Plasmodium PI4K Over Human PI4Kβ

UCT943 inhibits P. vivax PI4K (PvPI4K) with an IC₅₀ of 23 nM while requiring an IC₅₀ of 5.4 μM to inhibit the human PI4Kβ isozyme, yielding a selectivity window of over 200-fold [1]. This selectivity is therapeutically relevant because inhibition of human PI4Kβ has been mechanistically linked to immunosuppressive effects [2]. The predecessor compound MMV048 also demonstrates PI4K target engagement, but cross-study data indicate UCT943 maintains comparable or superior selectivity despite its higher cellular potency. The imidazopyrazine KDU691 exhibits even greater in vitro selectivity for PvPI4K over human PI4KβIII (IC₅₀ = 7.9 μM; ~5,300-fold), but its notably weaker whole-cell blood-stage potency (58 nM vs. UCT943's 5.4 nM) demonstrates that enzyme-level selectivity alone does not predict cellular therapeutic index . UCT943's selectivity was maintained across a panel of CYP isoforms, with no measurable inhibition at 20 μM [3].

Kinase selectivity Human PI4Kβ counter-screening Immunosuppression risk

Recommended Application Scenarios for UCT943 Based on Quantitative Differentiation Evidence


Single-Exposure Radical Cure and Prophylaxis (SERCaP) Preclinical Development Programs

UCT943 is the PI4K inhibitor best supported by preclinical data for SERCaP-based malaria intervention. Its DCS Class I solubility profile (>1,500 μg/mL in FaSSIF) [1], combined with sustained plasma exposure and low predicted human single curative dose of 50–80 mg [2], addresses the formulation and PK variability issues that required extensive reformulation work for MMV048. Procurement for SERCaP development programs should prioritize UCT943 over MMV048 and KDU691 based on its unique combination of high solubility, multi-stage potency (blood, liver, and transmission-blocking), and the favorable predicted human dose projection.

P. vivax and Multi-Drug-Resistant P. falciparum Translational Studies Requiring Clinical Isolate Potency

For translational research targeting P. vivax or multi-drug-resistant P. falciparum, UCT943 is the preferred PI4K inhibitor tool compound. Its 6.6-fold higher P. vivax clinical isolate potency (median IC₅₀ = 14 nM vs. 93 nM for MMV048) and 7.0-fold higher P. falciparum clinical isolate potency (29 nM vs. 202 nM) [3] provide a wider potency window for ex vivo and in vivo efficacy studies. Combined with sub-nanomolar P. berghei liver schizont activity (0.92 nM) [4], UCT943 enables integrated blood-liver stage pharmacology studies that are impractical with less potent comparators.

Liver Stage Prophylaxis and Hypnozoite Biology Research

UCT943's 50-fold improvement in liver schizont potency over MMV048 (Pb IC₅₀ = 0.92 nM vs. 46 nM) [4] makes it the most potent PI4K inhibitor available for liver stage parasitology. Its activity against P. cynomolgi hypnozoites (IC₅₀ <10 nM) [5] supports research into radical cure mechanisms targeting dormant liver forms, a critical unmet need in P. vivax malaria. Researchers investigating hypnozoite biology, prophylactic drug action, or liver stage high-content screening should select UCT943 over MMV048 (liver schizont IC₅₀ = 46 nM) or KDU691 (liver schizont IC₅₀ = 61 nM) based on quantifiably superior liver-stage potency.

Transmission-Blocking and Multi-Stage Pharmacodynamic Assays

UCT943 exhibits activity across all three parasite transmission-relevant stages: early gametocytes (IC₅₀ = 134 nM), late gametocytes (IC₅₀ = 66 nM), and dual-gamete formation (IC₅₀ ≈ 80 nM), translating to transmission-blocking activity in the standard membrane feeding assay (SMFA IC₅₀ = 96 nM) [6]. This multi-stage gametocytocidal profile is 2- to 50-fold more potent than MMV048 across the sexual stages [7]. For malaria transmission research requiring a single probe compound with validated activity in both in vitro gametocyte assays and ex vivo SMFA, UCT943 provides the most comprehensively characterized transmission-blocking pharmacology among PI4K inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCT943

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.